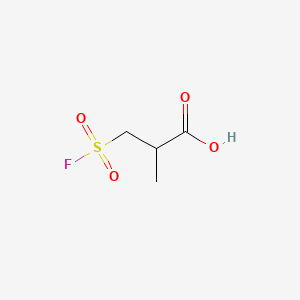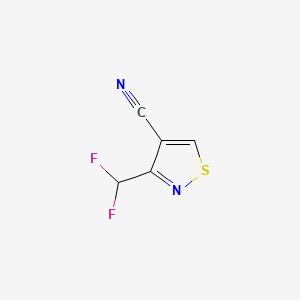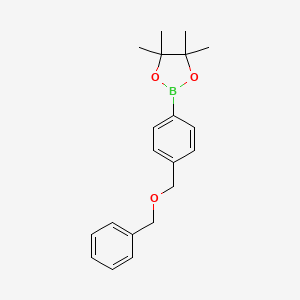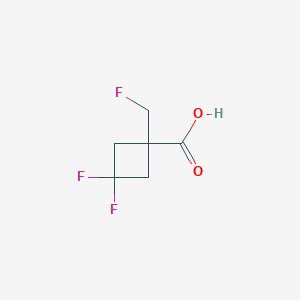
3-(Fluorosulfonyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluorosulfonyl)-2-methylpropanoic acid is an organofluorine compound characterized by the presence of a fluorosulfonyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)-2-methylpropanoic acid typically involves the introduction of the fluorosulfonyl group into the propanoic acid structure. One common method is the direct fluorosulfonylation of aliphatic carboxylic acids using fluorosulfonyl radicals. This process can be achieved through photocatalytic reactions, where aliphatic carboxylic acid NHPI esters are subjected to photocatalytic conditions to yield the desired sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods provide a concise and efficient approach for the large-scale production of sulfonyl fluorides.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluorosulfonyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. Reaction conditions often involve the use of photocatalysts, transition metal catalysts, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Fluorosulfonyl)-2-methylpropanoic acid has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique reactivity and stability.
Chemical Biology: It is employed in the study of biological processes and the development of bioactive molecules.
Materials Science: The compound is utilized in the design and synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Fluorosulfonyl)-2-methylpropanoic acid involves its reactivity as an electrophilic warhead. The fluorosulfonyl group can react with various nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to modify target proteins covalently, making it useful in covalent enzyme inhibition, target identification, and validation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Fluorosulfonyl)-2-methylpropanoic acid include other sulfonyl fluorides, such as:
Sulfonyl Chlorides: These compounds are structurally similar but contain a chlorine atom instead of a fluorine atom.
Sulfonic Acids: These compounds have a sulfonic acid group instead of a sulfonyl fluoride group.
Sulfonamides: These compounds contain a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly valuable in applications requiring specific chemical properties and reactivity .
Eigenschaften
Molekularformel |
C4H7FO4S |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
3-fluorosulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7FO4S/c1-3(4(6)7)2-10(5,8)9/h3H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
DLDCFSMURQVMHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)


![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)




